2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The furan ring is then attached via a nucleophilic substitution reaction. Finally, the carboxamide group is introduced through an amidation reaction, often using reagents such as thionyl chloride and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity, ensuring the production process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-chloro-N,N-di-n-propylnicotinamide
- 4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are highly desirable.
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O3/c1-23-6-4-21(9-11-3-2-5-24-11)14(22)12-7-10(15(17,18)19)8-20-13(12)16/h2-3,5,7-8H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGVDZBKCVEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CO1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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